molecular formula C13H20N2O B13648670 (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide

(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide

Cat. No.: B13648670
M. Wt: 220.31 g/mol
InChI Key: IBMJEJFJDQFSCM-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features an amino group, a methyl group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts or enzymes. For example, lipase-catalyzed reactions have been employed to achieve high enantioselectivity in the synthesis of similar compounds . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired enantiomeric purity.

Industrial Production Methods

Industrial production of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted amides.

Scientific Research Applications

®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-3-methylbutanamide: A simpler analog lacking the phenylethyl group.

    ®-1-phenylethylamine: Contains the phenylethyl group but lacks the amide functionality.

    ®-2-amino-3-methyl-N-((S)-1-phenylethyl)butanamide: A diastereomer with different stereochemistry at the phenylethyl group.

Uniqueness

®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with specific molecular targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m1/s1

InChI Key

IBMJEJFJDQFSCM-ZYHUDNBSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.